molecular formula C15H18 B12650762 1-(tert-Butyl)-3-methylnaphthalene CAS No. 84029-67-4

1-(tert-Butyl)-3-methylnaphthalene

Cat. No.: B12650762
CAS No.: 84029-67-4
M. Wt: 198.30 g/mol
InChI Key: KGTNXPIOHOJELW-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry

Naphthalene (C₁₀H₈), a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. Its planar structure and delocalized pi-electron system impart unique properties that make it a versatile scaffold for the synthesis of a wide array of organic compounds. The naphthalene core is present in numerous natural products and has been extensively utilized in the development of dyes, polymers, and other functional materials.

Overview of Alkyl-Substituted Naphthalenes

The introduction of alkyl groups onto the naphthalene ring system gives rise to alkyl-substituted naphthalenes, a class of compounds with diverse and significant applications. These substitutions can influence the physical and chemical properties of the parent naphthalene molecule, such as its melting point, boiling point, solubility, and reactivity. For instance, the addition of alkyl chains can enhance the lipophilicity of the naphthalene core, a property that is particularly relevant in the formulation of lubricants and fuels where high thermal stability and good solvency are desired. ontosight.ai The position of the alkyl substituents on the naphthalene rings also plays a crucial role in determining the compound's properties and potential applications.

Research Rationale for 1-(tert-Butyl)-3-methylnaphthalene Investigations

The specific compound, this compound, is a subject of interest due to the unique steric and electronic interplay of its substituents. The bulky tert-butyl group at the 1-position and the methyl group at the 3-position create a distinct substitution pattern that influences the molecule's conformation and reactivity. Research into such specifically substituted naphthalenes is driven by the desire to understand structure-property relationships. These investigations can inform the rational design of new molecules with tailored characteristics for use as synthetic intermediates, in advanced materials, or as probes for studying chemical phenomena. ontosight.ai The study of isomers like this compound is also critical for understanding the regioselectivity of electrophilic substitution reactions on substituted naphthalene systems. stackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84029-67-4

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-tert-butyl-3-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-9-12-7-5-6-8-13(12)14(10-11)15(2,3)4/h5-10H,1-4H3

InChI Key

KGTNXPIOHOJELW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C(C)(C)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Tert Butyl 3 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position. libretexts.orgyoutube.com This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one benzene (B151609) ring fully intact. libretexts.orgguidechem.com

In 1-(tert-butyl)-3-methylnaphthalene, the two alkyl substituents are located on the same ring. Both the tert-butyl and methyl groups are activating groups, meaning they donate electron density to the ring system, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. ucla.edu These groups typically direct incoming electrophiles to the ortho and para positions.

However, the substitution pattern is heavily influenced by the positions of the existing groups. For the substituted ring, the potential sites for electrophilic attack are C2, C4, and the peri-position C8. The C2 position is sterically hindered by the adjacent tert-butyl group, and the C4 position is blocked by the methyl group (assuming the initial numbering places the methyl at C3). The peri-position (C8) is also subject to significant steric hindrance from the bulky tert-butyl group at C1. canterbury.ac.nz

Consequently, electrophilic attack is most likely to occur on the unsubstituted ring at the C5 and C7 positions (both α-positions relative to the ring junction) or the C6 position (a β-position). The electronic activation from the alkyl groups on the first ring extends to the second ring, enhancing its reactivity. The C5 and C7 positions are generally favored due to the inherent higher reactivity of α-positions in naphthalenes.

Influence of tert-Butyl and Methyl Substituents on Reactivity

The combination of a tert-butyl group and a methyl group on the naphthalene core introduces a fascinating interplay of steric and electronic effects that fine-tunes the molecule's reactivity.

The most significant influence of the 1-tert-butyl group is its steric bulk. numberanalytics.com This large, three-dimensional substituent physically obstructs the approach of electrophiles to nearby positions, primarily the ortho C2 position and the peri C8 position. canterbury.ac.nz This phenomenon, known as steric hindrance, can dramatically alter the regioselectivity of a reaction, favoring substitution at less crowded sites.

For example, in the nitration of substituted benzenes, the steric bulk of a tert-butyl group significantly reduces the yield of the ortho-substituted product compared to a smaller methyl group. libretexts.org A similar effect is expected for this compound, where attack at C2 and C8 would be highly disfavored. This steric shielding makes the unsubstituted ring the primary target for further functionalization. Studies on other bulky groups have shown they can reduce reaction rates by impeding electrophilic approach. numberanalytics.comresearchgate.net

Table 1: Influence of Substituent Size on Regioselectivity in Nitration

This table illustrates how the size of an alkyl substituent affects the product distribution in the electrophilic nitration of substituted benzenes, providing an analogue for the expected behavior of this compound.

SubstrateOrtho Product (%)Meta Product (%)Para Product (%)
Toluene (Methylbenzene)58.54.537
tert-Butylbenzene16875
Data sourced from studies on electrophilic aromatic substitution of substituted benzenes. libretexts.org

Electronic Effects of Alkyl Substituents

Both the tert-butyl and the methyl groups are electron-donating substituents. ucla.edu They activate the aromatic system towards electrophilic attack through a combination of the inductive effect and hyperconjugation. This electron donation stabilizes the positively charged arenium ion intermediate that forms during the reaction, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted naphthalene. nih.gov

The methyl group at C3 and the tert-butyl group at C1 activate all positions on the naphthalene skeleton, but their directing influence is most pronounced on the ring to which they are attached. The combined electron-donating effect makes the substituted ring highly activated, but as discussed, steric hindrance channels this enhanced reactivity towards the unsubstituted ring. The electronic properties of substituents on a naphthalene core can be systematically studied and have been shown to modulate the reactivity and electronic structure of the molecule. nih.govtandfonline.com

Oxidation and Reduction Pathways

The alkylated naphthalene core of this compound offers several sites for oxidation and reduction reactions.

Oxidation: The potential oxidation pathways involve either the alkyl side-chains or the aromatic rings.

Side-Chain Oxidation: The methyl group, being a benzylic substituent, is susceptible to oxidation. Under strong oxidizing conditions (e.g., hot acidic KMnO₄ or CrO₃), the methyl group could be converted to a carboxyl group, forming 1-(tert-butyl)naphthalene-3-carboxylic acid. msu.edu The tert-butyl group lacks benzylic hydrogens and is therefore resistant to this type of oxidation.

Ring Oxidation: Naphthalene rings are more susceptible to oxidation than benzene rings. msu.edu Oxidation often occurs on the more electron-rich ring. Given the activating nature of the alkyl groups, the substituted ring is electronically favored for oxidation. However, attack on the unsubstituted ring is also a strong possibility and can lead to the formation of a naphthoquinone. guidechem.com For example, the oxidation of 2-methylnaphthalene (B46627) can yield 2-methyl-1,4-naphthoquinone. guidechem.com A similar pathway for this compound could yield a tert-butyl-methyl-naphthoquinone.

Reduction: Reduction of naphthalenes can proceed to either di- or tetrahydronaphthalene derivatives.

Birch-type Reduction: The reduction of dialkylnaphthalenes with alkali metals in liquid ammonia (B1221849) (a Birch reduction) typically occurs on the unsubstituted ring. huji.ac.il This pathway is favored as it preserves the aromaticity of the ring bearing the stabilizing alkyl groups. For this compound, this would result in the formation of 1-(tert-butyl)-3-methyl-5,8-dihydronaphthalene or 1-(tert-butyl)-3-methyl-1,4-dihydronaphthalene, depending on the precise conditions and the initial site of protonation.

Catalytic Hydrogenation: Catalytic hydrogenation can reduce one or both rings. Under milder conditions, selective hydrogenation of the unsubstituted ring is often possible, leading to a tetralin derivative (e.g., 5-(tert-butyl)-7-methyl-1,2,3,4-tetrahydronaphthalene). msu.edu More forcing conditions would lead to the complete saturation of both rings to form a decalin derivative.

Table 2: Potential Reaction Pathways for this compound

Reaction Type Reagents Probable Product(s)
Oxidation Hot KMnO₄, H⁺ 1-(tert-Butyl)naphthalene-3-carboxylic acid
CrO₃ 5-(tert-Butyl)-7-methyl-1,4-naphthoquinone
Reduction Na, NH₃(l), EtOH 1-(tert-Butyl)-3-methyl-5,8-dihydronaphthalene
H₂, Pd/C (mild) 5-(tert-Butyl)-7-methyl-1,2,3,4-tetrahydronaphthalene

Mechanistic Investigations via Kinetic and Spectroscopic Studies

Elucidating the precise reaction mechanisms and substituent effects for this compound would rely on detailed kinetic and spectroscopic investigations.

Kinetic Studies: Kinetic experiments are crucial for quantifying the influence of the substituents on reaction rates. By comparing the rate of a specific reaction (e.g., nitration or bromination) for this compound against that of naphthalene, 1-methylnaphthalene (B46632), and 1-tert-butylnaphthalene, one could precisely determine the activation or deactivation effects and the magnitude of the steric hindrance. canterbury.ac.nz Such studies would involve monitoring the disappearance of reactants or the appearance of products over time, allowing for the determination of rate laws and activation parameters (Ea, ΔH‡, ΔS‡), which provide insight into the transition state of the reaction. nih.gov

Spectroscopic Studies: Spectroscopic methods are indispensable for identifying intermediates and final products, thereby confirming reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be the primary tools for determining the structure of the products, confirming the position of substitution. 2D NMR techniques like NOESY could provide through-space correlations, offering direct evidence of steric interactions between the tert-butyl group and adjacent protons.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and can reveal information about their structure through fragmentation patterns. Studies on tert-butylnaphthalenes have shown that a characteristic fragmentation is the loss of a methyl radical from the tert-butyl group to form a stable cation. researchgate.net

Fluorescence Spectroscopy: Naphthalene and its derivatives are often fluorescent. Spectroscopic analysis of the absorption and emission properties can provide information about the electronic structure of the molecule and how it is perturbed by substituents and reactions. mdpi.com

Together, these investigative techniques would allow for a comprehensive understanding of the reaction dynamics, regioselectivity, and the underlying electronic and steric principles governing the chemistry of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to map out the carbon skeleton and the placement of substituents.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton spectrum is expected to show distinct signals for the aliphatic and aromatic regions. The nine protons of the tert-butyl group, being chemically equivalent, would appear as a sharp singlet, likely in the range of δ 1.3-1.5 ppm. The three protons of the methyl group would also produce a singlet, expected further downfield than a typical aliphatic methyl group due to the aromatic ring's influence, likely around δ 2.5-2.7 ppm. The six aromatic protons on the naphthalene (B1677914) ring would present a complex series of multiplets between δ 7.0 and 8.0 ppm, with their exact shifts and coupling constants determined by their relative positions to the two alkyl substituents.

¹³C NMR: The carbon spectrum provides key information about the carbon framework. The tert-butyl group would show two distinct signals: one for the quaternary carbon attached to the naphthalene ring (around 35 ppm) and another for the three equivalent methyl carbons (around 31 ppm). The methyl group attached to the ring would appear as a single peak around 20-22 ppm. The ten carbons of the naphthalene ring would have signals in the aromatic region (δ 120-150 ppm). The positions of the quaternary carbons C1 and C3, which are bonded to the alkyl groups, would be shifted downfield. The assignment of the carbon signals can be aided by additivity rules based on known substituent effects for mono-substituted naphthalenes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(tert-Butyl)-3-methylnaphthalene

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
tert-Butyl¹H~1.4Singlet (s)
tert-Butyl (quaternary C)¹³C~35-
tert-Butyl (CH₃)¹³C~31-
Methyl¹H~2.6Singlet (s)
Methyl¹³C~21-
Aromatic¹H~7.0-8.0Multiplets (m)
Aromatic¹³C~120-150-

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the 1,3-substitution pattern, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. sdsu.edu It would clearly show the correlations between adjacent protons on the naphthalene rings, helping to trace the connectivity within each ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It would allow for the direct assignment of each protonated carbon in the naphthalene ring by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. sdsu.eduresearchgate.net It shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

A correlation from the singlet of the tert-butyl protons to the quaternary C1 of the naphthalene ring.

A correlation from the singlet of the methyl protons to the quaternary C3 of the naphthalene ring.

Correlations from the aromatic protons to nearby carbons, which would solidify the full structural assignment.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. epequip.com For this compound, the spectra would be dominated by vibrations of the naphthalene core and the alkyl substituents. nih.govnih.gov

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Strong absorptions from the tert-butyl and methyl groups are expected just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ range.

Aromatic C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the naphthalene ring system. researchgate.net

Aliphatic C-H Bending: Vibrations from the methyl and tert-butyl groups would appear in the 1365-1470 cm⁻¹ region. A characteristic split band for the tert-butyl group is often observed.

Out-of-Plane C-H Bending: The substitution pattern on the naphthalene rings influences the strong bands in the 700-900 cm⁻¹ region of the fingerprint area.

Table 2: Expected Characteristic Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100-3050Medium-Weak
Aliphatic C-H Stretch2970-2850Strong
Aromatic C=C Stretch1650-1400Medium-Strong
Aliphatic C-H Bend1470-1365Medium
Aromatic C-H Out-of-Plane Bend900-700Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. utp.edu.my Naphthalene and its derivatives are known for their characteristic π → π* transitions. The UV spectrum of this compound is expected to resemble that of naphthalene but with slight shifts due to the alkyl substituents. Alkyl groups typically induce a small bathochromic (red) shift—a shift to longer wavelengths. Studies on 1-methylnaphthalene (B46632) show characteristic absorption bands around 280-330 nm. researchgate.net Similar transitions are expected for this compound, corresponding to the excitation of electrons within the aromatic π system.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₈), the molecular weight is 198.31 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 198. The fragmentation pattern of alkyl-substituted naphthalenes is well-established. researchgate.netresearchgate.net The most prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the bond adjacent to the aromatic ring.

Loss of a Methyl Radical (•CH₃): The most favorable fragmentation is the loss of a methyl radical from the tert-butyl group to form a very stable tertiary carbocation. This would result in a major peak at m/z 183 (M-15), which is often the base peak in the spectrum. researchgate.netresearchgate.netthieme-connect.de

Loss of a tert-butyl Radical (•C(CH₃)₃): Cleavage of the entire tert-butyl group can also occur, leading to a fragment at m/z 141 (M-57).

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentLoss from Molecular IonPredicted Relative Abundance
198[C₁₅H₁₈]⁺˙ (Molecular Ion)-Moderate
183[M - CH₃]⁺•CH₃High (likely Base Peak)
141[M - C(CH₃)₃]⁺•C(CH₃)₃Moderate-Low

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular packing. No crystal structure for this compound itself has been published in the surveyed literature. However, the technique has been applied to various other substituted naphthalenes. tandfonline.comresearchgate.nettandfonline.com

Should a suitable crystal of this compound or a co-crystal be obtained, X-ray diffraction would reveal several key features. It would confirm the substitution pattern and provide insight into any steric strain introduced by the bulky tert-butyl group adjacent to the methyl group. In highly substituted naphthalenes, significant out-of-plane distortion of the normally flat aromatic system can occur to alleviate steric hindrance, a phenomenon that X-ray crystallography is uniquely suited to quantify. nih.gov

Computational and Theoretical Investigations of 1 Tert Butyl 3 Methylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structures and energies. For complex organic molecules such as substituted naphthalenes, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are invaluable.

Hartree-Fock (HF) is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net While pioneering, the HF method inherently neglects electron correlation, which can be significant. Positional isomerizations of monoalkylnaphthalenes have been studied at the HF level, providing insights into their energetics. researchgate.net For instance, calculations have shown that the bulky tert-butyl group influences the stability and isomerization pathways of naphthalene (B1677914) derivatives. researchgate.net

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its excellent balance of accuracy and computational cost. journalirjpac.comresearchgate.net Unlike HF, DFT includes effects of electron correlation by using a functional of the electron density. A common approach is to use hybrid functionals, such as B3LYP, which combines the HF exchange functional with DFT exchange and correlation functionals. journalirjpac.comresearchgate.net These methods are used to investigate optimized molecular structures, electronic properties, and reactive sites of molecules. journalirjpac.comresearchgate.netresearchgate.net For 1-(tert-Butyl)-3-methylnaphthalene, DFT calculations would be employed to determine its most stable conformation and to analyze its electronic characteristics.

The accuracy of HF and DFT calculations is critically dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. journalirjpac.compku.edu.cn Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are widely used. journalirjpac.comresearchgate.net The notation indicates:

6-31G : Describes the core and valence atomic orbitals.

(d,p) : Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogen) to allow for more flexibility in describing anisotropic charge distributions in bonds. journalirjpac.com

+ : Adds diffuse functions, which are important for describing systems with delocalized electrons or anions. researchgate.net

There is a trade-off between the size and complexity of the basis set and the computational resources required. pku.edu.cn While larger basis sets generally yield more accurate results, the computational cost increases significantly. For a molecule like this compound, a basis set such as 6-31G(d,p) often provides a good compromise between accuracy and efficiency for geometry optimization and electronic property calculations. journalirjpac.comresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides a deep understanding of a molecule's properties, including its stability, reactivity, and intermolecular interactions. Techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are essential in this regard.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. journalirjpac.com

HOMO : Represents the ability of a molecule to donate an electron and is associated with nucleophilic character.

LUMO : Represents the ability of a molecule to accept an electron and is associated with electrophilic character.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Substituted Naphthalene (Note: These are representative values. Actual calculated values for this compound would require specific DFT calculations.)

ParameterEnergy (eV)Description
EHOMO -5.85Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -1.20Energy of the lowest unoccupied molecular orbital; related to electron affinity.
ΔE (HOMO-LUMO Gap) 4.65Indicates chemical stability and reactivity. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, hybridization, and intramolecular stabilizing interactions. researchgate.neticm.edu.pl It examines the delocalization of electron density between filled Lewis-type NBOs (donor bonds or lone pairs) and empty non-Lewis-type NBOs (acceptor antibonds). nih.gov The stabilization energy, E(2), associated with these interactions (e.g., hyperconjugation) is calculated, where a higher E(2) value indicates a more significant interaction. nih.gov

For this compound, NBO analysis would reveal charge delocalization from the σ-bonds of the tert-butyl and methyl groups into the π* antibonding orbitals of the naphthalene ring. This analysis also calculates the natural atomic charges on each atom, providing a quantitative measure of electron distribution. nih.gov The carbon atoms of the aromatic ring attached to the alkyl groups would likely exhibit a different charge compared to the unsubstituted carbons due to the inductive effects of the substituents.

Table 2: Illustrative NBO Charge Distribution for this compound (Note: This table presents a hypothetical charge distribution to illustrate the expected output of an NBO analysis.)

Atom/GroupCalculated Charge (a.u.)
Naphthalene Ring Carbons-0.1 to -0.2
C1 (attached to tert-butyl)+0.05
C3 (attached to methyl)+0.02
tert-Butyl Group Carbons-0.2 to +0.5
Methyl Group Carbon-0.25
Hydrogen Atoms+0.1 to +0.2

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Red/Yellow : Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack.

Blue : Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack.

Green : Regions of neutral potential.

In the case of this compound, an MEP map would likely show the highest electron density (red/yellow regions) localized over the π-system of the naphthalene rings, making the aromatic system susceptible to attack by electrophiles. researchgate.netresearchgate.net The areas around the hydrogen atoms of the alkyl substituents would exhibit positive potential (blue regions). nih.gov This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other chemical species.

Derivatization Strategies and Structure Property Relationship Studies

Synthesis of Functionalized 1-(tert-Butyl)-3-methylnaphthalene Derivatives

The synthesis of functionalized derivatives of this compound primarily relies on leveraging the inherent reactivity of the naphthalene (B1677914) core, while navigating the steric hindrance imposed by the tert-butyl group. Electrophilic aromatic substitution reactions are a common approach, though the directing effects of the existing alkyl groups must be carefully considered. ucla.edustackexchange.com Both the tert-butyl and methyl groups are ortho-, para-directing activators. ucla.edustackexchange.com However, the bulky tert-butyl group can sterically hinder substitution at the adjacent ortho position (position 2), making the other positions of the naphthalene ring more accessible for functionalization.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or chlorine can be achieved using appropriate halogenating agents and a Lewis acid catalyst. ucla.edu The resulting halo-derivatives are versatile intermediates for further transformations.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric and sulfuric acids. ucla.edulibretexts.org The nitro group can subsequently be reduced to an amino group, opening pathways to a wide range of further derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, although the steric hindrance from the tert-butyl group can influence the regioselectivity and feasibility of these transformations. ucla.edu

Beyond electrophilic substitution, modern cross-coupling reactions offer powerful tools for derivatization, particularly of halogenated this compound. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a diverse array of functional groups.

A general approach to synthesizing a variety of derivatives involves the initial bromination of this compound, followed by palladium-catalyzed cross-coupling reactions. This strategy provides access to a library of compounds with tailored electronic and steric properties.

Systematic Modification and Design of New Naphthalene Compounds

The systematic modification of the this compound scaffold allows for the fine-tuning of its properties. By methodically altering the nature and position of substituents, researchers can design new naphthalene compounds with desired characteristics for applications in areas such as organic electronics and liquid crystals.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels of the molecule, which is critical for its performance in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bulky tert-butyl group can also play a crucial role in controlling the solid-state packing of the molecules, which significantly impacts charge transport properties.

The design of new naphthalene compounds often involves computational modeling to predict their electronic and structural properties before their synthesis. researchgate.netnih.gov Density Functional Theory (DFT) calculations can provide insights into molecular geometries, electronic energy levels, and even predict spectroscopic properties, guiding the synthetic efforts towards the most promising candidates. researchgate.netnih.gov

Elucidating the Influence of Substituent Effects on Chemical Properties

Electronic Effects:

Electron-donating groups (e.g., alkoxy, amino) increase the electron density of the naphthalene ring, making it more susceptible to electrophilic attack and generally raising the HOMO energy level.

Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) decrease the electron density of the ring, making it less reactive towards electrophiles and lowering both the HOMO and LUMO energy levels.

Steric Effects:

The tert-butyl group exerts a significant steric influence, directing incoming electrophiles to less hindered positions and affecting the planarity of the molecule upon substitution at adjacent positions. This steric hindrance can also be advantageous in preventing intermolecular aggregation (π-π stacking), which can be beneficial for achieving high emission quantum yields in solution for certain applications.

A summary of the expected influence of common substituents on the properties of the this compound core is presented in the table below.

SubstituentElectronic EffectExpected Impact on Chemical Properties
-NO₂Electron-withdrawingDecreased reactivity towards electrophiles, lower HOMO/LUMO levels.
-NH₂Electron-donatingIncreased reactivity towards electrophiles, higher HOMO level.
-BrElectron-withdrawing (inductive), weak electron-donating (resonance)Deactivates the ring towards further substitution but provides a handle for cross-coupling reactions.
-CHOElectron-withdrawingDecreased reactivity towards electrophiles, provides a site for further chemical modification.
-CNElectron-withdrawingDecreased reactivity towards electrophiles, can influence molecular packing.

Correlation of Molecular Structure with Advanced Material Properties

The tailored molecular structures of this compound derivatives directly correlate with their potential for use in advanced materials. The strategic placement of functional groups can induce properties such as liquid crystallinity and favorable charge transport characteristics.

Liquid Crystals:

The incorporation of this compound into molecules with appropriate mesogenic (liquid crystal-forming) units can lead to new liquid crystalline materials. mdpi.comacs.orgwikipedia.orgtandfonline.com The rigid naphthalene core provides the necessary structural anisotropy, while the alkyl substituents can influence the melting point and the type of liquid crystal phase formed (e.g., nematic, smectic). wikipedia.org The bulky tert-butyl group can disrupt close packing, potentially favoring the formation of less ordered mesophases. By attaching long alkyl chains or other mesogenic groups to the functionalized naphthalene core, it is possible to design molecules that exhibit liquid crystalline behavior over specific temperature ranges.

Organic Electronics:

In the field of organic electronics, the electronic properties of this compound derivatives are paramount. tandfonline.com The ability to tune the HOMO and LUMO energy levels through substitution is key to designing materials for specific roles in electronic devices:

Hole-Transport Materials (HTMs): Derivatives with high HOMO levels, achieved by introducing electron-donating groups, are suitable for transporting positive charge carriers.

Electron-Transport Materials (ETMs): Derivatives with low LUMO levels, resulting from the introduction of electron-withdrawing groups, are designed to transport negative charge carriers.

Emissive Materials: By creating derivatives with a suitable band gap and high photoluminescence quantum yield, these compounds can be used as emitters in OLEDs. The steric hindrance of the tert-butyl group can be beneficial in this context by preventing aggregation-caused quenching of fluorescence in the solid state.

The correlation between molecular structure and material properties is often investigated through a combination of experimental characterization (e.g., UV-Vis and fluorescence spectroscopy, cyclic voltammetry) and computational studies. This dual approach allows for a deeper understanding of the structure-property relationships and facilitates the rational design of new high-performance organic materials based on the this compound scaffold.

Applications in Advanced Materials Science and Engineering

Optoelectronic Materials Development

The influence of methyl and tert-butyl groups on the electronic properties of a naphthalene (B1677914) ring suggests potential applications in optoelectronics. ontosight.ai These applications hinge on the ability to fine-tune properties like charge transport, energy levels, and solid-state packing, which are critical for device performance.

Luminescent and Fluorescent Materials

Naphthalene and its derivatives are well-known for their inherent fluorescence, a property that makes them foundational components for more complex luminescent materials. While specific research into the luminescent properties of 1-(tert-butyl)-3-methylnaphthalene is not extensively detailed in publicly available literature, the general principles of naphthalene-based fluorophores apply. The naphthalene ring system provides the core π-conjugated system necessary for luminescence.

The attached alkyl groups, specifically the tert-butyl group, can influence the photophysical properties in several ways:

Steric Hindrance: The bulky tert-butyl group can prevent intermolecular π–π stacking in the solid state. This separation can reduce concentration quenching, a phenomenon where fluorescence intensity decreases at high concentrations, potentially leading to brighter solid-state emission.

Solubility: The alkyl groups enhance solubility in organic solvents, which is a crucial characteristic for the solution-based processing of thin films used in many optoelectronic devices. ontosight.ai

Electronic Effects: Alkyl groups are weak electron-donating groups, which can subtly modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the naphthalene core, thereby tuning the emission color.

Naphthalimide-based compounds, which are derivatives of naphthalene, have been successfully developed as fluorescent probes, demonstrating the utility of the naphthalene scaffold in creating materials that respond to external stimuli with a change in fluorescence. rsc.org

Potential in Organic Electronic Devices

The development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on organic materials that possess specific thermal, redox, and optical properties. researchgate.net The structure of this compound suggests its potential as a building block or additive in the active layers of these devices. ontosight.ai

For instance, in the context of OLEDs, materials with high thermal stability and the ability to form stable amorphous films are required. The tert-butyl group is known to enhance the glass-forming properties of molecules, preventing crystallization and ensuring the long-term morphological stability of the device's emissive layer. Phthalimide compounds incorporating tert-butyl groups have been investigated for use in organic electronic devices, highlighting the value of this functional group. google.com

The potential roles for this compound or its derivatives in organic electronics are summarized below.

Table 1: Potential Roles of this compound in Organic Electronics

Component/FunctionRationale
Host Material in OLEDs The wide energy gap of the naphthalene core could be suitable for hosting phosphorescent emitters, facilitating energy transfer for efficient light emission.
Electron-Blocking/Hole-Transporting Layer The electronic properties of the naphthalene ring could be tailored through further functionalization to create materials that selectively block electrons while allowing holes to pass, or vice-versa. ontosight.ai
Interlayer in Organic Photovoltaics (OPVs) Its solubility and film-forming properties could make it a candidate for creating thin interfacial layers that improve charge extraction and device efficiency.
Gate Dielectric Additive in OFETs Incorporation into a polymer dielectric could modify the surface energy and morphology at the semiconductor-dielectric interface, potentially improving charge carrier mobility.

Polymer Science and Engineering

Naphthalene derivatives are utilized in polymer science to create plastics and other materials with enhanced thermal and mechanical properties. ontosight.ai The incorporation of this compound, either as an additive or as a monomeric unit, presents opportunities for developing new high-performance polymers.

Enhancement of Thermal Stability and Durability in Polymeric Matrices

A significant area of research is the incorporation of bulky chemical groups to enhance the thermal stability of polymers. nih.gov The inclusion of this compound into a polymer matrix can improve its durability and thermal properties. ontosight.ai

The mechanism for this enhancement is primarily physical. The bulky and rigid structure of the tert-butylated naphthalene unit, when dispersed within a polymer, can restrict the thermal motion of the polymer chains. This restriction increases the energy required to initiate thermal degradation, thereby raising the polymer's decomposition temperature. Research on polyimides has shown that incorporating bulky pendant groups, including tert-butyl groups, is a viable strategy for improving thermal stability without compromising other desirable properties. nih.gov

Table 2: Predicted Effects of Incorporating this compound into Polymers

PropertyPredicted EffectUnderlying Mechanism
Glass Transition Temperature (Tg) IncreaseThe bulky group restricts segmental motion of polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.
Thermal Decomposition Temperature IncreaseHindrance of chain mobility and potential for radical scavenging by the aromatic system can delay the onset of thermal degradation.
Mechanical Stiffness IncreaseThe rigid naphthalene core can act as a reinforcing agent, increasing the modulus of the host polymer.
Solvent Resistance May ImproveThe hydrophobic nature of the compound can reduce the penetration of polar solvents into the polymer matrix.

Role as Monomers for Novel Polymer Architectures

While primarily discussed as an additive, the chemical structure of this compound allows for it to be considered as a potential monomer for the synthesis of novel polymers. The naphthalene ring can undergo electrophilic substitution reactions, allowing for the introduction of polymerizable functional groups.

For example, acylation or halogenation reactions could introduce reactive sites that would enable its incorporation into polymer backbones, such as those of polyesters, polyamides, or polyimides. ontosight.ai The resulting polymers would feature the bulky tert-butylnaphthalene unit as a repeating part of their structure. Such an architecture could lead to polymers with intrinsic properties such as:

High Thermal Stability: As discussed, the rigid and bulky nature of the monomer unit would contribute to a high glass transition temperature and degradation temperature.

Solution Processability: The tert-butyl groups would enhance solubility, a common challenge with rigid-rod polymers.

Specific Optical Properties: The naphthalene units in the polymer chain would impart inherent fluorescence, leading to luminescent polymers.

This approach remains a prospective area for research, building on established principles of polymer chemistry.

Lubricant and Fuel Additive Research

Derivatives of naphthalene are recognized for their high thermal stability and solvency, making them suitable for use in the production of high-performance lubricants and fuels. ontosight.ai Specifically, alkylated naphthalenes have been investigated as synthetic lubricant base stocks that offer superior thermal and oxidative properties. google.com

As a lubricant additive, this compound can improve performance and efficiency. ontosight.ai Its thermal stability allows it to withstand the high temperatures generated in engines and industrial machinery without breaking down. Its molecular structure can contribute to the formation of a persistent lubricating film on metal surfaces. In a related context, other tert-butylated compounds, such as tertiary-butyl-hydroquinone, have been studied as antioxidant additives in bio-lubricants to enhance their thermal characteristics. hu.edu.jo

In fuel applications, compounds are added to increase the octane (B31449) rating and ensure more complete combustion. nih.govepa.gov While methyl tert-butyl ether (MTBE) was a widely used oxygenate for this purpose, the underlying principle of using thermally stable, branched alkyl aromatics is relevant. nih.govufachem.com The properties of this compound make it a compound of interest for research into advanced fuel formulations, where stability and combustion characteristics are paramount. ontosight.aiontosight.ai

Precursor Role in Complex Molecule Synthesis

This compound serves as a versatile precursor in the synthesis of more complex molecules, which are integral to the development of advanced materials. The presence of both a bulky tert-butyl group and a reactive methyl group on the naphthalene core allows for a variety of chemical transformations. These modifications can lead to the creation of larger, more intricate structures with tailored properties for specific applications in materials science and engineering. The strategic functionalization of this compound opens pathways to novel polymers, liquid crystals, and other functional organic materials.

The utility of this compound as a building block is primarily centered on the reactivity of its methyl group and the aromatic naphthalene ring. The methyl group can undergo various reactions such as halogenation, oxidation, and deprotonation to introduce new functional groups. These newly introduced functionalities can then participate in further synthetic steps, including cross-coupling reactions or polymerization. The tert-butyl group, while generally unreactive, plays a crucial role in influencing the solubility and morphology of the resulting complex molecules. Its steric bulk can prevent excessive aggregation and promote the formation of well-defined structures, which is particularly important in the design of high-performance materials.

Research into the derivatization of this compound has led to the synthesis of a range of complex molecules. While specific studies on this compound are not as prevalent as for some of its isomers, the general reactivity patterns of alkylnaphthalenes provide a strong indication of its synthetic potential. For instance, similar naphthalene derivatives have been successfully employed as monomers in polymerization reactions and as core structures in the synthesis of liquid crystals.

Detailed Research Findings

While specific research detailing the use of this compound as a precursor in complex molecule synthesis for advanced materials is limited in publicly available literature, the principles of organic synthesis allow for the extrapolation of potential reaction pathways based on studies of similar molecules. The functionalization of the methyl group and the naphthalene ring are key strategies.

One potential pathway involves the free-radical bromination of the methyl group to form 1-(bromomethyl)-3-(tert-butyl)naphthalene. This transformation creates a reactive site that can be used for a variety of subsequent reactions. For example, it can be converted to a phosphonium (B103445) salt and used in Wittig reactions to form vinylnaphthalene derivatives, which can then be polymerized. Alternatively, the bromomethyl derivative can be used in nucleophilic substitution reactions to introduce a wide range of functional groups.

Another approach is the direct functionalization of the naphthalene ring through electrophilic aromatic substitution reactions. However, the directing effects of the existing alkyl groups and the steric hindrance from the tert-butyl group would need to be carefully considered to achieve the desired regioselectivity.

The following table outlines a hypothetical, yet chemically plausible, synthetic route starting from this compound to a more complex derivative, illustrating its role as a precursor.

Step Reaction Reagents and Conditions Product Potential Application of Product
1Free-Radical BrominationN-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl₄, reflux1-(Bromomethyl)-3-(tert-butyl)naphthaleneIntermediate for further functionalization
2Wittig ReactionTriphenylphosphine (PPh₃), followed by a strong base (e.g., n-BuLi) and an aldehyde (R-CHO)1-(alkenyl)-3-(tert-butyl)naphthalene derivativeMonomer for polymerization, component in organic light-emitting diodes (OLEDs)
3Heck CouplingAryl halide (Ar-X), Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, baseAryl-substituted this compound derivativeBuilding block for liquid crystals or high-performance polymers

Environmental Chemical Research and Ecological Considerations

Environmental Fate and Persistence Studies

There is a significant lack of specific studies on the environmental fate and persistence of 1-(tert-Butyl)-3-methylnaphthalene. In the absence of direct experimental data, predictions must be cautiously extrapolated from the behavior of other alkylated naphthalenes. The persistence of a chemical in the environment is influenced by a variety of factors, including its resistance to biotic and abiotic degradation processes. For alkylated naphthalenes, the degree of alkylation and the specific isomers present can significantly affect their environmental half-life. It is generally understood that increased alkylation can render the aromatic structure more resistant to microbial attack.

Degradation Pathways and Mechanisms in Various Environmental Media

Detailed degradation pathways and mechanisms for this compound in various environmental media have not been specifically elucidated in the available research. For naphthalene (B1677914) and simpler methylnaphthalenes, microbial degradation is a key process. This typically involves the initial oxidation of the aromatic ring by dioxygenase enzymes to form dihydrodiols, which are then further metabolized.

It is plausible that the degradation of this compound, if it occurs, would follow a similar initial pathway. However, the presence of the bulky tert-butyl group could sterically hinder the enzymatic attack, potentially slowing down the degradation rate compared to less substituted naphthalenes. The position of the alkyl groups on the naphthalene rings will also influence the regioselectivity of the initial enzymatic oxidation.

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of this compound has not been specifically determined. Bioaccumulation in organisms is largely driven by a chemical's lipophilicity, which is often estimated by its octanol-water partition coefficient (Kow). Alkylated naphthalenes are generally more lipophilic than the parent naphthalene, and thus have a higher potential to accumulate in the fatty tissues of organisms.

The presence of both a tert-butyl and a methyl group on the naphthalene structure would likely result in a higher Kow value compared to naphthalene or monomethylnaphthalenes, suggesting a significant potential for bioaccumulation. However, without experimental data or reliable quantitative structure-activity relationship (QSAR) predictions for this specific isomer, its actual bioaccumulation factor (BAF) in different species and ecosystems remains unknown.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1-(tert-Butyl)-3-methylnaphthalene

The current body of scientific literature lacks a dedicated and in-depth investigation into this compound. While general methods for the synthesis of substituted naphthalenes are well-established, specific experimental details and comprehensive characterization data for this particular compound remain elusive. General synthetic strategies that could potentially be applied include Friedel-Crafts alkylation of 2-methylnaphthalene (B46627) or more modern cross-coupling methodologies. rsc.org However, without specific studies, the regioselectivity and efficiency of such reactions for this target molecule are purely speculative.

Emerging Areas for Investigation in Substituted Naphthalene (B1677914) Chemistry

The chemistry of substituted naphthalenes continues to be a vibrant area of research, with several emerging trends that could be applied to the study of this compound.

Advanced Synthetic Methodologies: Modern synthetic organic chemistry offers a plethora of tools for the precise and efficient synthesis of polysubstituted aromatic compounds. Catalytic C-H activation and functionalization reactions, for instance, could provide a direct route to this compound, avoiding the regioselectivity issues often associated with classical electrophilic substitution reactions. mdpi.com Furthermore, the development of novel catalytic systems for cross-coupling reactions remains a key area of interest.

Materials Science Applications: Naphthalene derivatives are integral components in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this compound, with its combination of a bulky tert-butyl group and a methyl group, could impart unique photophysical and charge-transport properties. Investigations into its potential as a building block for novel organic semiconductors or as a host material in OLEDs represent a promising research direction.

Medicinal Chemistry Exploration: Naphthalene scaffolds are present in numerous biologically active compounds and approved drugs. The lipophilicity and steric bulk of the tert-butyl group, combined with the electronic influence of the methyl group, could lead to interesting pharmacological profiles. Screening this compound and its derivatives for various biological activities could uncover new therapeutic leads.

Potential Impact on Interdisciplinary Scientific Fields

A thorough investigation into the properties and reactivity of this compound could have a ripple effect across various scientific disciplines.

In Materials Science, the unique substitution pattern could lead to the design of new materials with tailored electronic and photophysical properties. This could contribute to the development of more efficient and stable organic electronic devices.

In Medicinal Chemistry, the compound could serve as a novel scaffold for the design of new drug candidates. Its specific three-dimensional structure might allow for selective interactions with biological targets, opening up new avenues for drug discovery.

In Supramolecular Chemistry, the defined shape and electronic distribution of this compound could be exploited in the design of host-guest systems, molecular sensors, and self-assembling materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.